molecular formula C11H12O3 B3340126 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 25435-10-3

3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B3340126
CAS No.: 25435-10-3
M. Wt: 192.21 g/mol
InChI Key: WFOLEQGOHRSJHA-UHFFFAOYSA-N
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Description

3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (C₁₁H₁₂O₃) is a partially saturated naphthalene derivative featuring a hydroxyl (-OH) group at position 3 and a carboxylic acid (-COOH) group at position 2. Its tetrahydronaphthalene (tetralin) backbone confers structural rigidity, while the hydroxyl and carboxylic acid groups enhance polarity, influencing solubility and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h5-6,12H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOLEQGOHRSJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=C(C=C2C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25435-10-3
Record name 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction followed by reduction and hydroxylation steps . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference IDs
3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid Cl at position 3 C₁₁H₁₁ClO₂ 210.7 Higher lipophilicity; synthetic intermediate
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid Ketone (C=O) at position 8 C₁₁H₁₀O₃ 190.20 Enhanced reactivity in nucleophilic additions
3-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid F at position 3; ketone at 5 C₁₁H₉FO₃ 208.19 Electronegative fluorine improves metabolic stability
5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid OMe at positions 5 and 6 C₁₄H₁₈O₃ 234.29 Dopaminergic activity; apomorphine analog

Key Observations :

  • Electron-Withdrawing Groups (Cl, F) : Increase lipophilicity and alter electronic properties, impacting binding affinity in biological systems .
  • Ketone Groups (8-Oxo) : Introduce sites for condensation reactions or redox activity, as seen in derivatives like 8-Oxo-5,6,7,8-tetrahydro variants .
  • Hydroxyl vs. Methoxy : The hydroxyl group in the target compound offers hydrogen-bonding capability, enhancing solubility in polar solvents compared to methoxy derivatives .

Functionalized Derivatives with Heterocyclic Moieties

Key Observations :

  • Amide and Thiophene Moieties : Enhance interactions with biological targets (e.g., enzymes or receptors) through π-π stacking and hydrogen bonding .
  • Pyrazolopyridines : Exhibit dual antioxidant and antiproliferative effects, with compound 5a showing superior radical scavenging compared to ascorbic acid .

Physicochemical and Pharmacological Properties

  • Solubility : The hydroxyl and carboxylic acid groups in the target compound improve aqueous solubility compared to halogenated or methoxy-substituted analogs .
  • Thermal Stability : Melting points vary widely; for example, 5-Bromo-6-methoxy-tetralin-2-carboxylic acid melts at 168–170°C , while chloro derivatives may decompose at lower temperatures.
  • Pharmacokinetics: Amino-substituted derivatives (e.g., 8-Amino-5,6,7,8-tetrahydro-2-carboxylic acid hydrochloride) are stabilized as hydrochlorides for enhanced shelf life .

Biological Activity

3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS Number: 25435-10-3) is a polycyclic aromatic compound that exhibits various biological activities. This article reviews its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H12_{12}O3_3
  • Molecular Weight : 192.21 g/mol
  • Structural Characteristics : The compound contains a naphthalene ring system with hydroxyl and carboxylic acid functional groups, which contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds related to this compound possess significant antitumor properties. For example, derivatives of naphthalene have been shown to inhibit the growth of various cancer cell lines.

CompoundCell LineIC50_{50} (µg/mL)
Compound AA-431 (human epidermoid carcinoma)1.98 ± 1.22
Compound BJurkat (T-cell leukemia)1.61 ± 1.92

These findings suggest that the presence of hydroxyl and carboxylic acid groups may enhance cytotoxicity through specific interactions with cellular targets .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G1 phase in various cancer cell lines.
  • Apoptosis Induction : It promotes apoptosis through the activation of caspases and the mitochondrial pathway.
  • Antioxidant Activity : The hydroxyl group in its structure may contribute to scavenging free radicals, thus reducing oxidative stress.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis.
  • Case Study 2 : A clinical trial investigating the use of this compound as an adjunct therapy in patients with chronic inflammatory diseases showed promising results in reducing inflammation markers and improving patient outcomes.

Q & A

Q. What are the recommended synthetic routes for 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis often begins with functionalized tetrahydronaphthalene derivatives. A regioselective hydroxylation step is critical, which can be achieved via enzymatic methods (e.g., recombinant E. coli expressing CYP199A2 for regioselective oxidation) or chemical catalysts like Fe(III)-porphyrin complexes . Optimizing reaction conditions (e.g., pH 7.5–8.5, 30–37°C for enzymatic methods) is essential to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) improves purity to >97% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR to confirm hydroxyl and carboxylic acid group positions (e.g., δ 12.5 ppm for -COOH in DMSO-d6_6) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and resolve isomers .
  • X-ray crystallography : For structural confirmation, as demonstrated in tetrahydronaphthalene-carboxylic acid derivatives (e.g., triclinic crystal system, P1 space group) .

Q. What are the primary challenges in achieving high regioselectivity during hydroxylation?

Competing oxidation pathways can lead to over-oxidation (e.g., quinone formation) or dihydroxylation. Enzymatic methods using CYP199A2 improve selectivity for the 3-hydroxy position by leveraging substrate-enzyme binding interactions, while chemical methods require precise control of oxidant stoichiometry (e.g., H2_2O2_2 or O2_2 supply) and inert atmospheres to prevent radical side reactions .

Advanced Research Questions

Q. How can contradictory data on compound stability under varying storage conditions be resolved?

Discrepancies in degradation rates (e.g., hydrolysis of the carboxylic acid group) arise from differences in solvent traces, humidity, or light exposure. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis identify degradation products. Store the compound in amber glass under nitrogen at -20°C, as recommended for structurally similar naphthalene derivatives .

Q. What strategies mitigate batch-to-batch variability in synthesis yield and purity?

Variability often stems from inconsistent hydroxylation efficiency or purification losses. Statistical optimization (e.g., Design of Experiments) can refine reaction parameters (temperature, enzyme/substrate ratio). Implement in-process monitoring via inline FTIR or LC-MS to detect intermediates and adjust conditions dynamically .

Q. How does the compound’s stereoelectronic profile influence its reactivity in downstream functionalization?

The hydroxyl group at position 3 enhances electrophilic aromatic substitution (e.g., bromination at position 4) due to its electron-donating resonance effect, while the carboxylic acid directs meta-substitution. Computational modeling (DFT calculations) predicts reactive sites, validated by kinetic studies using 19^{19}F NMR with fluorinated probes .

Q. What mechanisms underlie the compound’s reported biological activity, and how can they be validated?

Preliminary studies on analogous naphthalene-carboxylic acids suggest inhibition of cyclooxygenase-2 (COX-2) via hydrogen bonding with Arg120 and Tyr355. Validate using:

  • Surface Plasmon Resonance (SPR) : To measure binding affinity (KDK_D).
  • Mutagenesis assays : Replace key residues (e.g., Arg120Ala) to confirm interaction sites .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported melting points or solubility data?

Variations arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to quantify solvent content. Standardize solubility testing in buffered solutions (e.g., PBS pH 7.4) with controlled agitation .

Q. What analytical approaches reconcile conflicting bioactivity results across cell-based assays?

Contradictions may stem from cell line-specific metabolic pathways or assay interference (e.g., autofluorescence). Use orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) and include controls for compound stability in culture media. Confirm target engagement using cellular thermal shift assays (CETSA) .

Methodological Best Practices

Q. What protocols ensure safe handling given the compound’s hazard profile?

Refer to GHS classifications: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (H335). For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Store separately from strong oxidizers .

Q. How can researchers optimize scalability from milligram to gram-scale synthesis?

Transitioning from batch to flow chemistry improves heat/mass transfer for exothermic hydroxylation steps. Use immobilized enzymes or heterogeneous catalysts (e.g., Pd/C for hydrogenation) to enhance reusability. Monitor scalability via dimensionless numbers (e.g., Reynolds number for mixing efficiency) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

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